Fmoc-Tyr(tBu)-OH

Solid-Phase Peptide Synthesis Side-Reaction Control Tyrosine Protection

Select Fmoc-Tyr(tBu)-OH for Fmoc-SPPS to eliminate tyrosine side-chain acylation side products. The orthogonal tBu protection preserves acid-labile sulfate moieties in gastrin-II, CCK-33/39, and octreotide. ≥99.0% HPLC purity supports GMP manufacturing, reducing purification burden and maximizing resin loading via DCB activation.

Molecular Formula C28H29NO5
Molecular Weight 459.5 g/mol
CAS No. 71989-38-3
Cat. No. B557300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Tyr(tBu)-OH
CAS71989-38-3
Molecular FormulaC28H29NO5
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1
InChIKeyJAUKCFULLJFBFN-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Tyr(tBu)-OH CAS 71989-38-3: Technical Baseline for SPPS Tyrosine Incorporation


Fmoc-L-Tyr(tBu)-OH (CAS 71989-38-3), also designated N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, is an orthogonally protected tyrosine derivative utilized exclusively as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) . The compound incorporates a base-labile Fmoc group at the α-amino position and an acid-labile tert-butyl (tBu) ether at the phenolic hydroxyl side chain, enabling orthogonal protection within the Fmoc/tBu SPPS strategy . Standard commercial specifications include a melting point of 153-156 °C and a specific optical rotation of [α]20/D -29±2° (c = 1% in DMF) .

Why Fmoc-L-Tyr(tBu)-OH Cannot Be Replaced by Unprotected or Alternative Tyr Derivatives


Generic substitution with unprotected Fmoc-Tyr-OH in SPPS introduces a critical liability: the free phenolic hydroxyl group of tyrosine is susceptible to acylation during amino acid coupling steps, generating irreversibly modified side products that contaminate the growing peptide chain . This side reaction directly reduces target peptide yield and complicates downstream purification . While alternative Tyr protecting groups exist—including benzyl (Bzl), methyl (Me), and 2-bromobenzyloxycarbonyl (2-Br-Z)—the tBu group is uniquely positioned within the Fmoc/tBu orthogonal protection scheme due to its quantitative acid lability under standard TFA cleavage conditions [1]. The selection of Tyr side-chain protection is therefore not interchangeable without measurable consequences for synthesis efficiency, final peptide purity, and compatibility with global deprotection protocols.

Fmoc-L-Tyr(tBu)-OH: Quantitative Differentiation Against Unprotected and Alternative Analogs


Side-Chain Acylation Elimination: Fmoc-Tyr(tBu)-OH vs. Fmoc-Tyr-OH

In Fmoc-based SPPS, the unprotected phenolic hydroxyl of Fmoc-Tyr-OH undergoes acylation during carbodiimide-mediated coupling steps, generating acylated tyrosine side products that cannot be subsequently deprotected . Fmoc-Tyr(tBu)-OH, in contrast, provides complete suppression of this side reaction through tBu ether protection of the phenolic oxygen . This differentiation is binary rather than graded: with tBu protection, tyrosine side-chain acylation is eliminated as a detectable reaction pathway; without protection, acylation occurs as a competing reaction during each coupling cycle where tyrosine is present.

Solid-Phase Peptide Synthesis Side-Reaction Control Tyrosine Protection

tBu vs. Bzl Cleavage Kinetics: Acidolytic Deprotection Rate Differential in TFA

The tBu protecting group undergoes SN1-type acidolytic cleavage in TFA with kinetics that are meaningfully distinct from alternative Tyr protecting groups such as benzyl (Bzl). Kinetic studies on tBu ether cleavage (conducted on Ser(tBu) as a model hydroxyl-protected residue) demonstrate that tBu deprotection proceeds via SN1 mechanism and is less temperature-dependent than competing reactions [1]. This kinetic profile is critical for sulfated tyrosine-containing peptides, where the Tyr(SO3H) desulfation obeys first-order kinetics with ΔH‡ = 110.5 kJ·mol-1 and ΔS‡ = 59.6 J·K-1·mol-1 [1]. The large rate differential between SN1-type tBu deprotection and Tyr(SO3H) desulfation in cold TFA (90% aqueous TFA at 0 °C) enables selective cleavage of tBu while preserving the acid-labile sulfate moiety, with desulfated peptide ratios maintained below 15% even after 15-18 h acid exposure [1].

Deprotection Kinetics Fmoc SPPS Acid-Labile Protecting Groups

Chromatographic Purity Specifications: Vendor-Documented HPLC Assay Values

Commercial Fmoc-Tyr(tBu)-OH is supplied with HPLC purity specifications that vary across vendors, providing procurement-relevant differentiation. Sigma-Aldrich (Novabiochem) specifies ≥98.0% (HPLC) with controlled impurity profiles including dipeptide, free-amino acid, and acetic acid impurities . CEM Corporation certifies HPLC purity ≥99.0% with enantiomeric purity ≥99.8%, supported by continuous in-house testing in their peptide synthesis laboratory [1]. Vendor A (Cenmed) specifies ≥99.0% (a/a) HPLC purity with individual impurity caps: Fmoc-β-Ala-OH ≤0.1%, Fmoc-β-Ala-Tyr(tBu)-OH ≤0.1%, and Fmoc-Tyr(tBu)-Tyr(tBu)-OH ≤0.1% [2].

Quality Control HPLC Purity Peptide Synthesis Reagents

Esterification Yield to Wang Resin: Method-Dependent Loading Efficiency

The esterification efficiency of Fmoc-Tyr(tBu)-OH to Wang resin varies significantly with activation method, providing quantitative guidance for resin loading optimization. In a comparative study of three esterification methods, the symmetrical anhydride method produced the lowest yield, while the active ester method achieved yields exceeding 90% in DMA, THF, DCM, and 45% DMF/THF with catalytic HOBt after 5 hours [1]. The 2,6-dichlorobenzoyl chloride (DCB) method yielded the highest esterification efficiency, achieving 99% yield in THF after 3 hours [1].

Resin Loading SPPS Optimization First Residue Attachment

Fmoc-L-Tyr(tBu)-OH: Validated Application Scenarios Based on Quantitative Evidence


Synthesis of Sulfated Tyrosine-Containing Bioactive Peptides (Gastrin, CCK)

Fmoc-Tyr(tBu)-OH is specifically validated for incorporation into sulfated tyrosine-containing peptides where acid-labile sulfate preservation is critical. The kinetic compatibility of tBu deprotection with Tyr(SO3H) stability in cold TFA (90% aqueous TFA, 0 °C) enables direct SPPS of human big gastrin-II (34 residues), CCK-33, and CCK-39 with desulfation kept below 15% even after 15-18 h acid exposure, yielding pure sulfated peptides at approximately 10% overall yield . This application scenario is uniquely enabled by the tBu protection strategy and is not replicable with protecting groups requiring more aggressive cleavage conditions.

High-Purity Leu-EnkephalinAmide Synthesis via Aqueous SPPS

Fmoc-Tyr(tBu)-OH is documented for use in synthesizing Leu-EnkephalinAmide via solid-phase synthesis conducted in aqueous media . This application scenario leverages the compound‘s elimination of tyrosine side-chain acylation side products, which is particularly advantageous in aqueous coupling environments where hydrolysis competes with amide bond formation and side-reaction control becomes paramount for maintaining acceptable yields.

First-Residue Attachment to Wang Resin for High-Loading SPPS

When Fmoc-Tyr(tBu)-OH is selected as the C-terminal residue for Wang resin-based SPPS, the DCB activation method provides quantifiably superior loading efficiency (99% yield in THF after 3 hours) compared to symmetrical anhydride or active ester approaches . This application scenario is procurement-relevant for large-scale or high-value peptide synthesis where maximizing resin loading capacity and minimizing expensive Fmoc-amino acid consumption are economic priorities.

Tyrosine-Containing Therapeutic Peptide Analogs (Octreotide, Exenatide)

Fmoc-Tyr(tBu)-OH is utilized in the production of therapeutic peptide analogs including octreotide (acromegaly treatment) and exenatide (type 2 diabetes) . In these applications, the combination of high HPLC purity (≥99.0% vendor specification) and elimination of side-chain acylation side products directly supports the stringent purity requirements of GMP peptide manufacturing and reduces purification burden during process-scale synthesis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Tyr(tBu)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.